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molecular formula C16H12O5S B8525339 2H-1-Benzopyran-2-one, 4-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 200055-89-6

2H-1-Benzopyran-2-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-

Cat. No. B8525339
M. Wt: 316.3 g/mol
InChI Key: AGSIRLLERPDOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538233B2

Procedure details

A solution of 4-hydroxycoumarin (30.7 mmol, 4.98 g) and triethylamine (37.3 mmol, 5.2 mL) in THF (50 mL) is cooled to (0° C.). A THF solution (50 mL) of p-toluenesulfonyl chloride (33.5 mmol, 6.45 g) is added dropwise The mixture is stirred at 0° C. for 1.5 hrs., is filtered and the solid is washed with EtOAc. The filtrate is concentrated under reduced pressure and Et2O is added. The resulting precipitate is filtered, is washed with Et2O and is dried to afford the title compound (7.57 g, 79%); 1H NMR (CDCl3, 300 MHz) δ 7.91 (2H, m), 7.61 (2H, m), 7.34 (4H, m), 6.31 (1H, s), 1.55 (3H, s); MS (ESI, Pos.) calcd for C16H12O5S m/z [M+H]=317.0, found 317.0.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[CH:3]=1.C(N(CC)CC)C.[C:20]1([CH3:30])[CH:25]=[CH:24][C:23]([S:26](Cl)(=[O:28])=[O:27])=[CH:22][CH:21]=1>C1COCC1>[O:12]=[C:4]1[CH:3]=[C:2]([O:1][S:26]([C:23]2[CH:24]=[CH:25][C:20]([CH3:30])=[CH:21][CH:22]=2)(=[O:28])=[O:27])[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[O:5]1

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
OC1=CC(OC2=CC=CC=C12)=O
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.45 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred at 0° C. for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
, is filtered
WASH
Type
WASH
Details
the solid is washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure and Et2O
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
is washed with Et2O
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=C1OC2=C(C(=C1)OS(=O)(=O)C1=CC=C(C=C1)C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.57 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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